molecular formula C13H17ClN2O B7807252 N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide

N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide

Cat. No. B7807252
M. Wt: 252.74 g/mol
InChI Key: UMKOBCBQGDNSEG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Inhibition

N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide, specifically as TAK-220, demonstrated potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. TAK-220 showed high CCR5 binding affinity and good metabolic stability, making it a promising clinical candidate for HIV-1 treatment (Imamura et al., 2006).

Antidepressant and Nootropic Potential

This compound has been explored for its potential antidepressant and nootropic effects. A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone identified certain derivatives showing significant antidepressant activity, underlining the potential of this compound class in CNS disorders (Thomas et al., 2016).

Anti-Angiogenic and DNA Cleavage Properties

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized, showing significant anti-angiogenic and DNA cleavage activities. These properties may contribute to their potential as anticancer agents (Kambappa et al., 2017).

Corrosion Inhibition

The compound has been studied for its role as a corrosion inhibitor. N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide, a related compound, exhibited good corrosion inhibition efficiency for soft-cast steel in acidic environments, highlighting its potential application in industrial corrosion prevention (Rajendraprasad et al., 2020).

Antiobesity Effects

Research has been conducted on the antiobesity effects of cannabinoid CB1 receptor antagonists, including N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM-251), a structurally related compound. This study showed potential for such compounds in reducing food intake and body weight in diet-induced obese mice (Hildebrandt et al., 2003).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKOBCBQGDNSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.